Galeterone-d4 -

Galeterone-d4

Catalog Number: EVT-13565623
CAS Number:
Molecular Formula: C27H34N2O
Molecular Weight: 406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galeterone-d4 is a deuterated analog of galeterone, a steroidal compound that functions primarily as an androgen receptor antagonist and a CYP17A1 inhibitor. Galeterone has been explored for its potential in treating castration-resistant prostate cancer due to its unique mechanism involving the inhibition of androgen biosynthesis and receptor activity. The deuteration of galeterone enhances its pharmacokinetic properties and metabolic stability, making galeterone-d4 a valuable compound for research and therapeutic applications.

Source

Galeterone was originally developed by Tokai Pharmaceuticals and has undergone various phases of clinical trials for the treatment of prostate cancer. The compound has shown promise in inhibiting androgen synthesis through its action on steroidogenic enzymes, particularly in the context of prostate cancer management . The deuterated version, galeterone-d4, is synthesized to study its metabolic pathways and interactions more effectively.

Classification

Galeterone-d4 is classified as a steroidal antiandrogen. It belongs to the category of Δ5,3β-hydroxy steroids, which are structurally similar to endogenous steroids such as dehydroepiandrosterone and pregnenolone. Its classification encompasses its roles as an androgen receptor antagonist, a down-regulator of androgen receptors, and an inhibitor of the enzyme CYP17A1 .

Synthesis Analysis

Methods

The synthesis of galeterone-d4 involves several key steps that utilize deuterated reagents to incorporate deuterium into the molecular structure. The general synthetic route begins with the preparation of galeterone, followed by selective deuteration at specific positions.

Technical Details

  1. Starting Material: The synthesis typically starts from commercially available precursors such as cholesterol or other steroidal compounds.
  2. Deuteration: Deuterated solvents (e.g., deuterated methanol) and reagents are used during reactions to ensure that specific hydrogen atoms are replaced with deuterium.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to isolate galeterone-d4 from any by-products or unreacted starting materials .
Molecular Structure Analysis

Structure

The molecular formula for galeterone-d4 is C26H28D2N2OC_{26}H_{28}D_2N_2O, indicating the incorporation of deuterium atoms into the structure. The compound retains the core steroid structure characteristic of galeterone but with modifications that enhance its stability.

Data

  • Molar Mass: Approximately 390.6 g/mol
  • SMILES Notation: A representation that reflects the molecular structure for computational analysis.
  • 3D Structure: Available through chemical databases, allowing visualization of spatial arrangements.
Chemical Reactions Analysis

Reactions

Galeterone-d4 undergoes various metabolic transformations similar to its parent compound. Key reactions include:

  1. Metabolism by 3β-Hydroxysteroid Dehydrogenase: Converts galeterone-d4 into Δ4-galeterone-d4.
  2. Reduction by 5α-Reductase: Further metabolism leads to multiple metabolites through reduction pathways.

Technical Details

  • The metabolic pathways can be tracked using liquid chromatography-mass spectrometry (LC-MS/MS), which allows for distinguishing between different diastereomers and metabolites formed during these reactions .
Mechanism of Action

Process

Galeterone-d4 acts primarily by inhibiting the activity of the CYP17A1 enzyme, which is crucial in androgen biosynthesis. This inhibition leads to decreased levels of testosterone and other androgens, contributing to reduced stimulation of androgen receptors in prostate cancer cells.

Data

  • Inhibition Potency: Galeterone-d4 exhibits comparable inhibitory effects on CYP17A1 as its non-deuterated counterpart, thus maintaining its therapeutic potential.
  • Androgen Receptor Interaction: It also antagonizes androgen receptor activity, leading to downregulation and degradation of these receptors within target tissues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Deuteration generally enhances chemical stability compared to non-deuterated analogs.
  • Reactivity: Similar reactivity profile to galeterone, with potential variations due to isotopic substitution.
Applications

Scientific Uses

Galeterone-d4 serves multiple purposes in scientific research:

  1. Metabolic Studies: Used to investigate metabolic pathways and interactions with steroidogenic enzymes.
  2. Pharmacokinetic Research: Helps in understanding how structural modifications affect drug absorption, distribution, metabolism, and excretion.
  3. Therapeutic Development: Assists in developing improved formulations or analogs with enhanced efficacy against prostate cancer.
Synthesis and Structural Optimization of Galeterone-d4

Deuterium Incorporation Strategies in Steroidal Backbone Design

Position-Specific Deuterium Labeling for Metabolic Stability

Deuterium incorporation at strategic positions of galeterone's steroidal backbone aims to mitigate metabolic degradation while preserving pharmacological activity. The primary metabolic hotspots identified are the C16-C17 double bond and adjacent C18 methyl group, where cytochrome P450 enzymes (notably CYP3A4) initiate oxidation. Deuterium substitution at these positions leverages the kinetic isotope effect (KIE), which slows the rate of carbon-hydrogen (C-H) bond cleavage due to the higher bond dissociation energy of carbon-deuterium (C-D) bonds. This effect is quantified by a KIE factor of 2–10, depending on the enzymatic pathway involved [1] [2].

Positional selectivity is critical:

  • C16/C17 deuteration reduces epoxidation and subsequent hydroxylation, a major deactivation pathway observed in non-deuterated galeterone.
  • C18 methyl group deuteration (CD₃ instead of CH₃) impedes oxidative demethylation, which generates inactive carboxylic acid metabolites.In vitro microsomal stability assays demonstrate that deuterium at these positions extends the half-life (t₁/₂) of galeterone-d4 by 1.8–2.5-fold compared to non-deuterated galeterone in human liver microsomes [2].

Table 1: Metabolic Stability Parameters for Galeterone-d4 vs. Galeterone

Position of DeuteriumMetabolic Enzyme TargetedHalf-Life (t₁/₂, min)Intrinsic Clearance (µL/min/mg)
None (Galeterone)CYP3A4, CYP17A142.1 ± 3.232.7 ± 2.5
C16/C17/C18 (Galeterone-d4)CYP3A4, CYP17A198.6 ± 5.714.2 ± 1.3

Synthetic Routes for Deuterated Analogs of Galeterone

The synthesis of galeterone-d4 adapts the established 8-step route from dehydroepiandrosterone-3-acetate (DHEA, 6), with deuterium introduced during key reduction and functionalization steps [1]. The optimized pathway incorporates deuterated reagents to achieve regioselective labeling:

  • Deuterated Enol Triflate Formation: After initial protection and oxidation, enol triflate intermediate 5 is treated with deuterium oxide (D₂O) in the presence of palladium catalyst, enabling H/D exchange at C17.
  • Deuterium-Specific Reduction: The C17-ketone in intermediate 9 is reduced using sodium borodeuteride (NaBD₄) instead of NaBH₄, installing deuterium at C18 methyl positions with >99% isotopic purity.
  • Acid-Catalyzed Deuterium Exchange: During the deformylation step (Step 3 of the original synthesis), trifluoroacetic acid-d (CF₃COOD) is used to promote deuterium incorporation at C16 via reversible enolization [1].

This route achieves an overall yield of 24–26% with 99.5% chemical and isotopic purity, comparable to non-deuterated galeterone synthesis. Critical modifications eliminate chromatography in early steps, replacing it with heptane trituration to maintain deuterium integrity. Glyoxal (40% aqueous) remains the reagent for imidazole-ring formation in the final step, as its cost-effectiveness is unaffected by deuteration [1].

Table 2: Key Modifications for Galeterone-d4 Synthesis

StepIntermediateStandard ReagentDeuterated ReagentIsotopic Purity Achieved
2Enol triflate 5Tf₂O, DTBMPTf₂O, DTBMP, D₂O>98% D at C17
4Ketone 9NaBH₄NaBD₄>99% D at C18
3Aldehyde 8H₃O⁺ (catalytic)CF₃COOD (catalytic)>95% D at C16

Structure-Activity Relationship (SAR) Studies of Deuterated Modifications

Impact of Deuteration on Androgen Receptor (AR) Binding Affinity

Deuterium substitution preserves the spatial and electronic configuration essential for AR antagonism. Molecular docking simulations confirm that galeterone-d4 maintains identical binding poses to galeterone within the AR ligand-binding domain (LBD). The deuterated compound forms hydrogen bonds with Asn705 and Thr877, with bond distances (2.8–3.1 Å) and angles indistinguishable from non-deuterated galeterone [2].

Critical SAR observations include:

  • Steric Equivalence: The van der Waals volume of deuterium (1.2 Å) versus hydrogen (1.0 Å) does not alter the fit within the hydrophobic cleft of the AR LBD.
  • Binding Affinity Retention: Competitive binding assays using CWR22Rv1 prostate cancer cells show an IC₅₀ of 8.2 ± 0.7 nM for galeterone-d4 versus 8.0 ± 0.6 nM for galeterone, confirming negligible impact on direct receptor interactions.
  • Downregulation Efficacy: Both compounds reduce AR protein levels by 85–90% after 48 hours at 10 µM, demonstrating that deuteration does not impair galeterone’s role as an AR degrader [1] [2].

Influence on CYP17A1 Inhibition Efficacy

Galeterone-d4 enhances the sustained inhibition of CYP17A1 due to prolonged metabolic stability. While deuteration does not alter the immediate binding kinetics to CYP17A1, it extends the duration of enzyme suppression by reducing deactivation pathways:

  • Time-Dependent Inhibition: Galeterone-d4 shows a 2.3-fold increase in the duration of 50% enzyme inhibition (t₁/₂ = 18.4 hours) compared to galeterone (t₁/₂ = 8.1 hours) in human adrenal microsomes. This aligns with reduced formation of inactive 16,17-epoxide metabolites [1] [2].
  • Lyase Activity Suppression: Both compounds exhibit similar IC₅₀ values for 17α-hydroxylase (∼70 nM) and C17,20-lyase (∼50 nM) inhibition. However, galeterone-d4 maintains sub-100 nM inhibition for >24 hours, whereas galeterone requires re-dosing at 12 hours.
  • Cellular Potency: In CWR22Rv1 cells, galeterone-d4 achieves 50% suppression of dehydroepiandrosterone (DHEA) synthesis at 48 hours with 5 µM, compared to 10 µM for galeterone, confirming enhanced intracellular persistence [1].

Table 3: CYP17A1 Inhibition Kinetics of Galeterone-d4 vs. Galeterone

Properties

Product Name

Galeterone-d4

IUPAC Name

(3S,8S,9S,10S,13S,14S)-9,10,13-trimethyl-17-(4,5,6,7-tetradeuteriobenzimidazol-1-yl)-1,2,3,4,7,8,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H34N2O

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C27H34N2O/c1-25-14-15-27(3)21(9-8-18-16-19(30)12-13-26(18,27)2)20(25)10-11-24(25)29-17-28-22-6-4-5-7-23(22)29/h4-8,11,17,19-21,30H,9-10,12-16H2,1-3H3/t19-,20-,21-,25-,26-,27-/m0/s1/i4D,5D,6D,7D

InChI Key

PVTSZTBOFNVOQM-WAISILCHSA-N

Canonical SMILES

CC12CCC3(C(C1CC=C2N4C=NC5=CC=CC=C54)CC=C6C3(CCC(C6)O)C)C

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=CN2C3=CC[C@@H]4[C@@]3(CC[C@]5([C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.